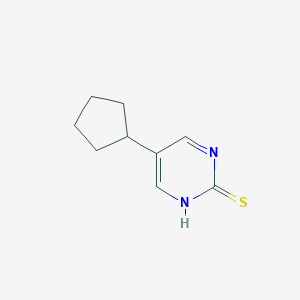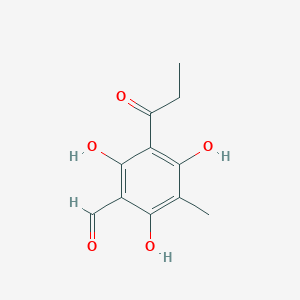![molecular formula C12H12O2S2 B14364288 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid CAS No. 92594-19-9](/img/structure/B14364288.png)
3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid: is a chemical compound that belongs to the class of organic compounds known as benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring. The presence of a propanoic acid group attached to the benzothiopyran structure makes this compound particularly interesting for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid typically involves the reaction of benzothiopyran derivatives with propanoic acid derivatives under specific conditions. One common method involves the use of a thiol group to introduce the sulfanyl linkage. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions: 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
科学研究应用
Chemistry: In chemistry, 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or antimicrobial properties .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics .
作用机制
The mechanism of action of 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
相似化合物的比较
2H-1-Benzothiopyran: A simpler structure without the propanoic acid group.
3,4-Dihydro-2H-1-benzopyran: Similar structure but with an oxygen atom instead of sulfur.
Thiochroman: Another sulfur-containing benzene derivative.
Uniqueness: 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid is unique due to the presence of both the benzothiopyran ring and the propanoic acid group. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
属性
CAS 编号 |
92594-19-9 |
|---|---|
分子式 |
C12H12O2S2 |
分子量 |
252.4 g/mol |
IUPAC 名称 |
3-(2H-thiochromen-4-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H12O2S2/c13-12(14)6-8-16-11-5-7-15-10-4-2-1-3-9(10)11/h1-5H,6-8H2,(H,13,14) |
InChI 键 |
DPTXLUPOPSRPEP-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C2=CC=CC=C2S1)SCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)

![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)








